molecular formula C15H22BrN3O2 B2693861 tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate CAS No. 1289040-88-5

tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B2693861
CAS No.: 1289040-88-5
M. Wt: 356.264
InChI Key: OTMAMAPIMKQOSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C15H22BrN3O2 It is a derivative of piperazine, a heterocyclic organic compound, and features a brominated pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps:

    Bromination of 6-methylpyridine: The starting material, 6-methylpyridine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN).

    Formation of piperazine derivative: The brominated product is then reacted with piperazine under basic conditions to form the piperazine derivative.

    Protection of the piperazine nitrogen: The piperazine nitrogen is protected using tert-butyl chloroformate (Boc2O) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom on the pyridine ring can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyridine ring or the piperazine moiety.

    Coupling Reactions: It can be used in cross-coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or vinyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or organolithium reagents.

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and bases like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new amine derivative, while a Suzuki-Miyaura coupling would produce a biaryl compound.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. Its brominated pyridine ring makes it a versatile building block for various organic synthesis reactions.

Biology and Medicine

In biological and medical research, this compound is investigated for its potential as a pharmacophore. The piperazine moiety is a common feature in many pharmaceuticals, and modifications to this structure can lead to new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated pyridine ring and piperazine moiety can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(5-bromopyrimidin-2-yl)piperazine-1-carboxylate
  • tert-Butyl 4-(6-((6-bromo-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate

Uniqueness

tert-Butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate is unique due to the specific substitution pattern on the pyridine ring, which can influence its reactivity and interactions. The presence of the tert-butyl group also provides steric hindrance, affecting the compound’s overall stability and solubility.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

tert-butyl 4-(5-bromo-6-methylpyridin-2-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrN3O2/c1-11-12(16)5-6-13(17-11)18-7-9-19(10-8-18)14(20)21-15(2,3)4/h5-6H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMAMAPIMKQOSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)N2CCN(CC2)C(=O)OC(C)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.